molecular formula C11H10N2O3 B2845803 Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate CAS No. 1039356-83-6

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B2845803
CAS No.: 1039356-83-6
M. Wt: 218.212
InChI Key: UQNCOIOOCQDPHY-UHFFFAOYSA-N
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Description

Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate (CAS: 1039356-83-6) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Its structure features an imidazo[1,5-a]pyridine core substituted with a formyl group at position 1 and an ethyl ester at position 2. The compound is synthesized via Vilsmeier formylation of an intermediate ethyl imidazopyridine carboxylate, enabling selective introduction of the formyl group .

Applications: This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cannabinoid CB2 receptor agonists (e.g., compound 47) . Its formyl group allows versatile derivatization, such as reductive amination, to introduce pharmacophoric moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNCOIOOCQDPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-83-6
Record name ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a formylating agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new materials and compounds .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:

PathogenMIC (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus2.0
Escherichia coli4.0

Research highlights its potential as a therapeutic agent against resistant infections .

Anticancer Activity

This compound has demonstrated promising anticancer effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)12.5

Mechanistically, it induces apoptosis through caspase activation pathways and inhibits cell cycle progression .

Medical Applications

Due to its unique structure, this compound is being explored for various therapeutic applications. Its interactions with biological receptors suggest potential roles in drug development targeting specific diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized in developing materials for optoelectronic devices and sensors, highlighting its relevance in material science .

Antimicrobial Efficacy Against Multidrug-Resistant Tuberculosis

A study evaluated the compound's effectiveness against multidrug-resistant Mycobacterium tuberculosis strains. Results indicated significant antibacterial activity with an MIC lower than conventional antibiotics used for treatment.

Cancer Cell Line Inhibition

In vitro tests on human breast cancer cells showed that this compound induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The imidazo[1,5-a]pyridine scaffold is highly modifiable. Key derivatives and their distinguishing features include:

Table 1: Structural Comparison of Imidazo[1,5-a]pyridine-3-carboxylate Derivatives
Compound Name Substituents Molecular Weight Key Functional Groups Synthesis Method Application
Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate 1-formyl 218.21 Formyl, ester Vilsmeier formylation CB2 agonist intermediate
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate 6-(hydroxymethylpyridin-3-yl) 298.1 Hydroxymethyl, ester Suzuki coupling GSK-3β inhibitor
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate 1-chlorosulfonyl - Sulfonyl chloride, ester Sulfonation Reactive intermediate
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5-methyl (imidazo[1,2-a] core) - Methyl, ester N-Chlorosuccinimide reaction Chlorination studies

Key Observations :

  • Formyl vs. Hydroxymethyl : The formyl group in the target compound enhances reactivity for nucleophilic additions (e.g., reductive amination) compared to the hydroxymethyl group in compound 28 , which may improve solubility but requires protection during synthesis .
  • Sulfonyl Chloride Derivative : The chlorosulfonyl analog () exhibits higher reactivity for nucleophilic substitution but poses greater handling risks .
  • Ring System Variations : Pyrazolo[1,5-a]pyridine derivatives () lack the imidazo ring’s nitrogen, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) Reactivity Highlights
This compound Not reported Moderate (polar formyl) Formyl participates in Schiff base formation
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Not reported Low (non-polar methyl) Regioselective chlorination with NCS
Ethyl 1-(morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate Not reported High (basic morpholine) Enhanced bioavailability for CNS targets

Key Findings :

  • Reactivity : The formyl group in the target compound enables diverse functionalization, whereas methyl groups (e.g., in 3e) limit reactivity but improve stability .
  • Solubility : Hydrophilic substituents (e.g., hydroxymethyl in compound 28 ) enhance aqueous solubility, critical for drug candidates .

Biological Activity

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of imidazo[1,5-a]pyridine derivatives, characterized by a fused imidazole and pyridine ring system. The presence of both formyl and carboxylate functional groups enhances its reactivity and biological profile. Its chemical formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, and it is often synthesized through various organic reactions involving imidazole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • DNA Interaction : The imidazo[1,5-a]pyridine core can interact with DNA and RNA, affecting their function and leading to various biological effects.
  • Targeting Enzymes : Research indicates that this compound may inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes (CYP), which can influence pharmacokinetics and therapeutic efficacy.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest potent activity against these resistant strains:

PathogenMIC (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus2.0
Escherichia coli4.0

This compound's ability to combat resistant strains highlights its potential as a therapeutic agent in infectious diseases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)12.5

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations have aimed to enhance its efficacy and selectivity:

  • Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore the impact of different substituents on biological activity. For instance, modifications at the pyridine ring have been shown to significantly alter antimicrobial potency.
  • In Vivo Studies : Animal models have demonstrated that compounds derived from this compound exhibit reduced tumor growth rates compared to controls, supporting further development for cancer therapy .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Efficacy Against MDR-TB : A study evaluated the compound's effectiveness against multidrug-resistant Mycobacterium tuberculosis strains, revealing significant antibacterial activity with an MIC lower than conventional antibiotics used for treatment.
  • Cancer Cell Line Inhibition : In vitro tests on human breast cancer cells showed that this compound induced apoptosis through caspase activation pathways.

Q & A

Q. What are the primary synthetic routes for Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cycloaddition reactions between aminopyridine derivatives and activated carbonyl intermediates. Key steps include formylation at the 1-position and esterification at the 3-position. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yields (typically 60–75%). Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity of the formyl and ester groups. Mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₀N₂O₃), while X-ray crystallography resolves stereochemical ambiguities. IR spectroscopy detects characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What preliminary applications justify further research on this compound?

Initial studies highlight its role as a luminescent material (λem = 450–500 nm via photoluminescence spectroscopy) and as a precursor for bioactive derivatives, including kinase inhibitors. Its scaffold enables modular functionalization for drug discovery .

Advanced Research Questions

Q. How do substituent positions (e.g., 1-formyl vs. 6,8-difluoro analogs) influence the compound’s reactivity and biological activity?

Substitution patterns dictate electronic and steric effects. For example:

  • The 1-formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).
  • Fluorine at 6/8 positions (as in Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate) increases metabolic stability and binding affinity to kinase targets (IC50 improvements by 2–3 fold) .
Substituent Impact on Activity Example Derivative
1-FormylEnhances electrophilicityParent compound
6,8-DifluoroImproves metabolic stabilityEthyl 6,8-difluoro analog

Q. What strategies resolve contradictions in reported luminescence data across material matrices?

Discrepancies in emission wavelengths (e.g., 450 nm vs. 520 nm) arise from solvent polarity or matrix interactions. Multi-technique validation—combining photoluminescence, time-resolved spectroscopy, and computational modeling (DFT)—clarifies microenvironment effects. For instance, polar solvents stabilize excited states, red-shifting emissions .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

  • Step 1: Perform kinase profiling assays (e.g., KinomeScan) to identify primary targets.
  • Step 2: Optimize derivatives via SAR studies, focusing on substituents at the 1- and 3-positions.
  • Step 3: Validate selectivity using crystallography (e.g., binding mode analysis with PKCθ) and cellular assays (IC50 in cancer cell lines) .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization risk during formylation: Mitigated by low-temperature (0–5°C) reactions and chiral catalysts (e.g., L-proline).
  • Byproduct formation in esterification: Addressed via continuous flow reactors for precise stoichiometric control .

Data Analysis and Mechanistic Questions

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal hydrogen bonding between the formyl group and kinase ATP-binding pockets (e.g., interaction with Lys220 in PI3Kγ). QSAR models further correlate logP values (2.1–2.5) with cellular permeability .

Q. What experimental evidence supports the proposed mechanism of luminescence quenching in sensor applications?

Stern-Volmer plots demonstrate static quenching (KSV = 1.2 × 10⁴ M⁻¹) when the compound binds metal ions (e.g., Cu²⁺), confirmed by lifetime measurements (τ = 4.2 ns unquenched vs. 1.8 ns quenched) .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

The compound exhibits poor aqueous solubility (0.1 mg/mL) but dissolves readily in DMSO or DMF. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability for in vivo studies .

Comparative Structural Analysis

Q. How does this compound differ from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in reactivity?

The imidazo-pyridine core (vs. pyrazolo-pyridine) increases π-conjugation, shifting absorption maxima (Δλ = 30 nm). The formyl group also enables Schiff base formation, absent in the pyrazole analog .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential irritancy (UN hazard class 6.1).
  • Store in airtight containers under nitrogen to prevent hydrolysis of the ester group .

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